[1-(Bromomethyl)cyclobutyl]methanol
Description
[1-(Bromomethyl)cyclobutyl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound specifically features a cyclobutane ring with a bromomethyl group and a methanol group attached to it.
Properties
IUPAC Name |
[1-(bromomethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYQDAJAQDRKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclobutyl]methanol typically involves the bromination of cyclobutylmethanol. This can be achieved through the reaction of cyclobutylmethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of [1-(Bromomethyl)cyclobutyl]methanol may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 reactions with nucleophiles. For example:
-
Alkylation of alcohols/amines : Reacts with sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF, acetonitrile) to form ethers or amine derivatives.
-
Phosphorous-mediated bromination : Triphenyl phosphite facilitates bromine transfer from N-bromosuccinimide (NBS) to cyclobutylmethanol, yielding the target compound (72–78% yield, 98.3–98.6% purity) .
Table 1: Synthesis Conditions and Yields
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| PBr₃-mediated | NBS, triphenyl phosphite | CH₂Cl₂ | 35–38 | 72–78 | 98.3–98.6 | |
| Alkylation | NaH, (bromomethyl)cyclobutane | DMF | RT | 66–74 | N/A |
Elimination and Rearrangement
-
β-Scission of radicals : Under thermal or photolytic conditions, homolytic cleavage of the C–Br bond generates a cyclobutylmethyl radical, which undergoes β-scission to form 1-(prop-2-enyl)cyclobutylmethyl radicals (activation energy: Δ‡H = 10–15 kcal/mol) .
-
Stereoelectronic control : Rearrangement favors pathways where orbital alignment maximizes σ→π* interactions .
Table 2: Radical Rearrangement Parameters
| Radical Type | Δ‡H (kcal/mol) | Major Product | Detection Method | Source |
|---|---|---|---|---|
| Cyclobutylmethyl | 12.3 ± 1.5 | 1-(Prop-2-enyl)cyclobutylmethyl | EPR spectroscopy |
Hydroxymethyl Reactivity
-
Oxidation : The hydroxymethyl group is oxidized to a ketone using strong oxidants (e.g., KMnO₄, CrO₃), though competing C–Br cleavage may occur.
-
Esterification : Reacts with acyl chlorides or anhydrides in pyridine to form esters (e.g., acetate derivatives) .
Comparative Reactivity
The cyclobutane ring’s strain (~26 kcal/mol) enhances reactivity compared to cyclohexane analogs:
-
Ring-opening polymerization : Not observed under standard conditions, unlike strained cyclopropane derivatives.
-
Steric effects : The 1,3-diaxial interaction between bromomethyl and hydroxymethyl groups slows SN2 kinetics relative to linear alkyl bromides .
Industrial and Experimental Protocols
-
Scale-up : Reactions are conducted in jacketed glass reactors (10–20 L) with precise temperature control (–12°C to 64°C) and fractional distillation (13 mbar) .
-
Purification : Distillation under reduced pressure (134–136°C atmospheric boiling point) followed by aqueous washing removes residual phosphite esters .
Computational Insights
Scientific Research Applications
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol is an organic compound with the molecular formula . Its structure features a cyclobutyl ring with bromomethyl and difluoromethyl substituents, giving it unique chemical properties suitable for various applications in organic chemistry and pharmaceuticals. The reactivity of this compound is largely due to the bromomethyl group's capacity to act as an electrophile in nucleophilic substitution reactions, while the difluoromethyl groups influence the compound's stability and reactivity due to the electronegativity of the fluorine atoms.
Chemical Properties and Reactions
The chemical behavior of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol is influenced by its substituents. The bromomethyl group acts as an electrophile, enabling the compound to participate in nucleophilic substitution reactions. The difluoromethyl groups can impact the compound's stability and reactivity because the electronegative fluorine atoms can stabilize or destabilize intermediates during reactions.
Comparison with Similar Compounds
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol has a unique combination of bromomethyl and difluoromethyl substituents that distinguishes it from similar compounds. This distinct feature leads to specific reactivity patterns, making it useful in organic synthesis and pharmaceutical development.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| [1-(Bromomethyl)-3-cyclohexene] | Lacks difluoromethyl groups | Different reactivity due to the absence of fluorine |
| [1-(Bromomethyl)-3,3-difluorocyclopentyl]methanol | Cyclopentyl ring instead of cyclobutyl | Alters chemical properties and potential applications |
| (3,3-Difluorocyclobutyl)methanol | Lacks bromine substitution | Focuses on difluorocyclobutyl functionality |
Applications
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol is valuable in several applications:
- Pharmaceuticals Potential use in drug development because it can participate in nucleophilic substitution reactions.
- Organic Synthesis: The bromomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclobutyl]methanol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-Bromocyclobutane: Lacks the methanol group, limiting its potential for hydrogen bonding and other interactions.
Uniqueness: [1-(Bromomethyl)cyclobutyl]methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Biological Activity
[1-(Bromomethyl)cyclobutyl]methanol is a compound that exhibits significant potential for various biological applications due to its unique structural characteristics. The presence of both bromomethyl and methanol functional groups allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of [1-(Bromomethyl)cyclobutyl]methanol features a cyclobutyl ring substituted with a bromomethyl group and a hydroxymethyl group. This configuration contributes to its reactivity, particularly in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, and the methanol group can participate in hydrogen bonding interactions.
The biological activity of [1-(Bromomethyl)cyclobutyl]methanol can be attributed to its ability to interact with various molecular targets. The bromomethyl group is known to undergo nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methanol moiety enhances the compound's solubility and reactivity, allowing it to engage in intermolecular interactions that can influence biological pathways.
Antiviral Properties
Research has indicated that compounds similar to [1-(Bromomethyl)cyclobutyl]methanol may exhibit antiviral activity. For instance, certain derivatives have shown potent inhibition against viral channels, suggesting that modifications to the cyclobutyl structure could enhance antiviral efficacy .
Enzyme Inhibition Studies
In enzyme inhibition studies, compounds with similar structures have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For example, the interaction of brominated compounds with biological nucleophiles can lead to enzyme inhibition, which is critical for therapeutic applications .
Study on Metabolic Stability
A comparative study on the metabolic stability of cyclobutyl derivatives indicated that [1-(Bromomethyl)cyclobutyl]methanol could be metabolically stable compared to other cyclic analogs. This stability is crucial for maintaining therapeutic levels in biological systems and minimizing rapid degradation .
Pharmacokinetics
Pharmacokinetic modeling has been applied to understand the absorption and distribution of methanol derivatives in biological systems. The findings suggest that structural modifications, such as those present in [1-(Bromomethyl)cyclobutyl]methanol, can significantly influence the compound's bioavailability and half-life in vivo .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrO |
| Molecular Weight | 197.05 g/mol |
| Log P (octanol-water partition coefficient) | 1.5 |
| Solubility | Soluble in water |
| pKa | 14.5 |
Q & A
Q. What are the common synthetic routes for preparing [1-(Bromomethyl)cyclobutyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via hydroxyl substitution in cyclobutane derivatives. For example, bromination of a hydroxyl-containing precursor using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under anhydrous conditions can yield the bromomethyl group. A multi-step approach may involve:
Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
Functionalization using Wohl–Ziegler bromination (N-bromosuccinimide, NBS, under radical conditions) to introduce bromine selectively .
Hydroxyl protection/deprotection (e.g., acetyl or benzyl ethers) to avoid side reactions during bromination.
Yields vary significantly with steric hindrance; for instance, multi-step syntheses reported in related compounds achieve ~23% overall yield over eight steps due to competing elimination pathways .
Q. How can researchers purify [1-(Bromomethyl)cyclobutyl]methanol, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Analysis :
- GC-MS : Use a flame-ionization detector with a 0.5-mm × 15-m column (e.g., phase G5) and nitrogen carrier gas (7.5 mL/min). Temperature programming (100°C to 215°C) resolves impurities with retention times calibrated against standards .
- NMR : Key signals include δ ~3.5–4.0 ppm (CH₂Br and CH₂OH protons) and cyclobutane ring protons at δ ~1.8–2.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify >95% purity, critical for biological studies .
Advanced Research Questions
Q. How can reaction pathways (substitution vs. elimination) be controlled during the synthesis of [1-(Bromomethyl)cyclobutyl]methanol?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 substitution by stabilizing transition states. Non-polar solvents (e.g., toluene) promote E2 elimination .
- Base Selection : Weak bases (e.g., NaHCO₃) favor substitution, while strong bases (e.g., KOtBu) drive elimination. For example, heating 1-(bromomethyl)-2-methylcyclohex-1-ene with methanol primarily yields elimination products (alkenes) unless buffered with mild bases .
- Temperature : Lower temperatures (0–25°C) suppress elimination; elevated temperatures (>50°C) accelerate it. Kinetic studies in related systems show a 3:1 substitution-to-elimination ratio at 25°C .
Q. What strategies address contradictory data in characterizing the stability of [1-(Bromomethyl)cyclobutyl]methanol under varying storage conditions?
- Methodological Answer : Contradictions in stability studies (e.g., decomposition rates in light vs. dark) require:
- Controlled Stability Assays : Store samples in amber vials at –20°C, 4°C, and 25°C. Monitor via HPLC at intervals (0, 7, 30 days).
- Degradation Product Analysis : LC-MS identifies hydrolyzed products (e.g., cyclobutane diols) or bromine loss. For example, a 2024 study found 15% decomposition at 25°C after 30 days, attributed to moisture-sensitive C-Br bonds .
- Statistical Validation : Use ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .
Q. How does the steric environment of the cyclobutane ring influence the reactivity of [1-(Bromomethyl)cyclobutyl]methanol in cross-coupling reactions?
- Methodological Answer : The strained cyclobutane ring increases electrophilicity at the bromine site but introduces steric hindrance. Key findings:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃. Yields drop with bulky partners (e.g., 2-methylphenylboronic acid: 45% vs. 72% for phenylboronic acid) .
- Nucleophilic Substitution : Reactions with amines (e.g., benzylamine) require excess amine (3 eq.) and prolonged heating (12–24 h) due to hindered SN2 pathways .
- Comparative Studies : Analogues with cyclohexane rings show 20% higher reactivity, confirming steric effects dominate over electronic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
